molecular formula C15H16N2S B12519606 4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile CAS No. 817208-91-6

4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile

Katalognummer: B12519606
CAS-Nummer: 817208-91-6
Molekulargewicht: 256.4 g/mol
InChI-Schlüssel: CFWHOKROVJTGPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile is a complex organic compound that features a benzothiophene moiety attached to a piperidine ring with a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is efficient and provides good yields of the desired product. The reaction conditions often involve the use of an acid catalyst and a controlled temperature environment to ensure the proper formation of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The use of triisopropylchlorosilane as a reagent is common, and the reaction is typically carried out under stringent conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzothiophene moiety can mimic natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The nitrile group may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile is unique due to its combination of a benzothiophene ring with a piperidine and nitrile group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

817208-91-6

Molekularformel

C15H16N2S

Molekulargewicht

256.4 g/mol

IUPAC-Name

4-(1-benzothiophen-3-yl)-1-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C15H16N2S/c1-17-8-6-15(11-16,7-9-17)13-10-18-14-5-3-2-4-12(13)14/h2-5,10H,6-9H2,1H3

InChI-Schlüssel

CFWHOKROVJTGPE-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)(C#N)C2=CSC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.